Propanesulfonanilide, 4'-(9-acridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanesulfonanilide, 4’-(9-acridinylamino)- is a chemical compound known for its potential antitumor properties. It is a derivative of acridine, a compound that has been extensively studied for its medicinal properties, particularly in cancer research . The compound is characterized by the presence of an acridine moiety attached to a sulfonanilide group, which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanesulfonanilide, 4’-(9-acridinylamino)- typically involves the reaction of 9-aminoacridine with a sulfonanilide derivative. One common method involves the use of methanesulfonanilide as a starting material, which is then reacted with 9-aminoacridine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium complexes to facilitate the coupling and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanesulfonanilide, 4’-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the acridine moiety, potentially altering its biological activity.
Substitution: Substitution reactions, particularly on the acridine ring, can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridine N-oxides, while substitution reactions can produce a range of acridine derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Propanesulfonanilide, 4’-(9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound targets specific molecular pathways involved in cell proliferation, leading to the inhibition of cancer cell growth . Additionally, it can interact with various enzymes and proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonanilide derivatives: These compounds share a similar sulfonanilide structure but may have different substituents on the acridine ring.
Acridine derivatives: Compounds like acridine orange and acriflavine have similar acridine moieties but differ in their functional groups and biological activities.
Uniqueness
Propanesulfonanilide, 4’-(9-acridinylamino)- is unique due to its specific combination of an acridine moiety with a sulfonanilide group. This structure imparts distinct biological properties, particularly its potent antitumor activity . The presence of electron-donor substituents on the sulfonanilide ring enhances its activity, making it more effective compared to other similar compounds .
Properties
CAS No. |
53221-88-8 |
---|---|
Molecular Formula |
C22H21N3O2S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22/h3-14,25H,2,15H2,1H3,(H,23,24) |
InChI Key |
SCVDOAPVVHAFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.